2-(4-bromo-1H-pyrazol-1-yl)acetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromopyrazol-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O/c6-4-1-8-9(2-4)3-5(7)10/h1-2H,3H2,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTHDPSGRAJMJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657643 | |
| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177354-50-5 | |
| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 4 Bromo 1h Pyrazol 1 Yl Acetamide
Established Synthetic Routes to 2-(4-bromo-1H-pyrazol-1-yl)acetamide
While specific literature detailing the synthesis of this compound is not extensively documented in the provided results, a practical synthetic route can be proposed based on well-established reactions in pyrazole (B372694) chemistry. The most direct and common method for creating N-alkylated pyrazoles involves the reaction of a pyrazole ring with an appropriate alkylating agent. researchgate.net
The logical synthesis of this compound involves the N-alkylation of 4-bromopyrazole with a 2-haloacetamide.
Precursors:
4-bromopyrazole: This is the foundational pyrazole core. It can be synthesized through various methods, including the direct bromination of pyrazole. The pronounced aromatic character of pyrazole facilitates electrophilic substitution reactions, such as halogenation, predominantly at the 4-position. mdpi.com
2-haloacetamide (e.g., 2-chloroacetamide (B119443) or 2-bromoacetamide): This reagent provides the acetamide (B32628) moiety that is attached to the N1 position of the pyrazole ring. 2-chloroacetamide is a common and reactive alkylating agent used in the synthesis of various acetamide derivatives. bibliomed.orgnih.gov
Reaction Conditions: The N-alkylation reaction is typically carried out in the presence of a base in a suitable polar aprotic solvent. The base is crucial for deprotonating the pyrazole ring, thereby activating it for nucleophilic attack on the haloacetamide.
A proposed reaction scheme is as follows:
Reactants: 4-bromopyrazole and 2-chloroacetamide.
Base: A moderately strong base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is generally effective. The choice of base can influence the reaction rate and yield.
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN) are preferred as they can dissolve the reactants and facilitate the SN2 reaction mechanism.
Temperature: The reaction is often performed at room temperature or with gentle heating to ensure completion. nih.gov
The alkylation of unsymmetrically substituted pyrazoles can potentially yield a mixture of N-1 and N-2 isomers. nih.gov However, for 4-bromopyrazole, the two nitrogen atoms are equivalent, so only one product, this compound, is expected.
Table 1: Proposed Precursors and Reaction Conditions for Synthesis
| Component | Role | Examples | Rationale |
| Pyrazole Core | Starting heterocycle | 4-bromopyrazole | Provides the core structure with a bromine substituent at the C4 position. mdpi.com |
| Alkylating Agent | Provides acetamide side chain | 2-chloroacetamide, 2-bromoacetamide | Reacts with the pyrazole nitrogen to form the N-C bond. bibliomed.orgnih.gov |
| Base | Activates the pyrazole | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH) | Deprotonates the pyrazole NH, making it nucleophilic. nih.gov |
| Solvent | Reaction medium | Dimethylformamide (DMF), Acetonitrile | Solubilizes reactants and facilitates the SN2 reaction. afinitica.com |
| Temperature | Reaction parameter | Room Temperature to 50°C | Controls reaction rate and minimizes side reactions. |
Optimizing the synthesis of pyrazole derivatives is crucial for improving efficiency and ensuring the quality of the final product. Key strategies focus on reaction conditions, purification methods, and alternative synthetic pathways.
Reaction Conditions: The choice of base and solvent can significantly impact the reaction. Stronger bases may accelerate the reaction but can also lead to side products. The temperature should be carefully controlled; while higher temperatures can increase the reaction rate, they may also promote the formation of impurities. nih.gov Microwave-assisted synthesis has been shown to reduce reaction times and, in some cases, improve yields for pyrazole synthesis. afinitica.com
Purification: After the reaction, the crude product typically requires purification. Recrystallization is a common and effective method for obtaining pure crystalline solids. nih.gov For instance, a two-solvent system, such as dichloromethane (B109758) and hexane, can be employed. nih.gov Column chromatography using silica (B1680970) gel is another standard technique for separating the desired product from unreacted starting materials and byproducts.
Table 2: Optimization Parameters
| Parameter | Strategy | Expected Outcome |
| Base Selection | Test a range of bases (e.g., K₂CO₃, NaH, Cs₂CO₃) | Identify the base that provides the highest yield with minimal side reactions. |
| Solvent Choice | Compare different polar aprotic solvents (DMF, Acetonitrile, Acetone) | Find the solvent that offers the best solubility and reaction kinetics. nih.gov |
| Temperature Control | Run reactions at various temperatures (e.g., 25°C, 50°C, 80°C) | Determine the optimal temperature for reaction completion and purity. nih.gov |
| Purification Method | Employ recrystallization or column chromatography | Achieve high purity of the final compound. nih.gov |
Strategies for Derivatization and Structural Modification of the Compound
Derivatization of this compound is a key strategy for exploring structure-activity relationships (SAR) and developing new compounds with enhanced biological properties. Modifications can be targeted at the pyrazole ring or the acetamide moiety.
The bromine atom at the C4 position of the pyrazole ring is a versatile handle for further chemical modifications, primarily through metal-catalyzed cross-coupling reactions.
Suzuki Coupling: The bromo-substituent can be replaced with various aryl or heteroaryl groups using a Suzuki coupling reaction. This involves reacting the bromo-pyrazole with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. google.com This allows for the introduction of a wide range of substituents, which can modulate the compound's electronic properties, lipophilicity, and steric profile.
Sonogashira Coupling: Reaction with terminal alkynes under palladium-copper catalysis (Sonogashira coupling) can introduce alkynyl groups at the C4 position. These alkynyl-substituted pyrazoles can serve as precursors for further transformations or as final compounds with unique biological activities. researchgate.net
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, enabling the introduction of various amine substituents at the C4 position.
The introduction of different substituents can have a significant impact. Electron-donating groups can increase the basicity of the pyrazole ring, while electron-withdrawing groups can decrease it, affecting how the molecule interacts with biological targets. numberanalytics.com
The acetamide group (-CH₂CONH₂) offers several sites for modification.
N-Substitution of the Amide: The primary amide can be converted into secondary or tertiary amides by reacting the precursor, 2-(4-bromo-1H-pyrazol-1-yl)acetic acid, with a wide variety of primary or secondary amines. This is a common strategy in medicinal chemistry to improve properties like cell permeability and metabolic stability. nih.govnih.gov The synthesis of the carboxylic acid precursor would involve the hydrolysis of an intermediate ester, such as ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate. nih.gov
Modifying the Methylene (B1212753) Bridge: The methylene (-CH₂-) linker between the pyrazole and the amide can also be modified. For example, introducing substituents on this carbon could influence the molecule's conformation and interaction with target proteins.
A series of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives have been synthesized and shown to be potent inhibitors of VEGFR-2, highlighting the therapeutic potential of modifying the amide portion of such scaffolds. nih.govresearchgate.net
Bioisosterism involves replacing a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. researchgate.netcambridgemedchemconsulting.com
Amide Bioisosteres: The acetamide group is a common target for bioisosteric replacement to enhance metabolic stability or alter hydrogen bonding capacity. Common bioisosteres for amides include:
1,2,4-Oxadiazoles and 1,3,4-Oxadiazoles: These five-membered heterocycles can mimic the geometry and electronic properties of the amide bond. rsc.org
Tetrazoles: Tetrazoles are often used as bioisosteres for carboxylic acids, but can also be considered in the context of modifying the amide functionality. researchgate.net
Thiazoles and Triazoles: These heterocycles have been successfully used as bioisosteric replacements for the pyrazole motif in other compounds and could be applied to replace the amide group as well. nih.gov
Pyrazole Ring Bioisosteres: While the pyrazole ring is often considered a privileged structure, it can itself be replaced by other aromatic rings to probe for improved activity or properties. nih.gov Potential bioisosteres for the pyrazole ring include thiazoles, triazoles, and imidazoles. nih.gov
The strategic application of these derivatization and bioisosteric replacement techniques can lead to the discovery of new analogues of this compound with optimized potency, selectivity, and pharmacokinetic properties.
In-Depth Analysis of this compound's Role in Immunomodulation
The chemical compound this compound is a subject of interest in the field of immunomodulation due to its potential to inhibit Toll-Like Receptor (TLR) signaling. This article delves into the specific molecular mechanisms through which this compound is understood to exert its effects on the immune system, focusing on its interaction with key signaling pathways.
Molecular Mechanism of Action in Immunomodulation
Downstream Immunological Consequences of TLR Modulation
The interaction of pyrazole compounds with Toll-like receptors (TLRs), key sentinels of the innate immune system, can trigger a cascade of downstream events that shape the ensuing immune response. These consequences range from the regulation of crucial antiviral molecules to the orchestration of inflammatory responses and the activation of the adaptive immune system.
Regulation of Type I Interferon Production
Type I interferons (IFNs), including IFN-α and IFN-β, are critical for antiviral defense. The production of these cytokines is tightly regulated, and their modulation can have profound effects on the immune response. Certain pyrazole-containing compounds have been identified as antagonists of the STING (Stimulator of Interferon Genes) pathway, a central signaling cascade that leads to the production of type I IFNs. By inhibiting STING, these compounds can effectively suppress the expression of type I interferons. This targeted suppression suggests a potential therapeutic application in autoimmune diseases where aberrant type I IFN signaling is a key pathological driver.
Influence on Inflammatory Cytokine and Chemokine Gene Expression
A hallmark of the immunomodulatory activity of pyrazole derivatives is their ability to regulate the expression of inflammatory cytokines and chemokines. This is often achieved through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a master regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes.
Studies on various pyrazole analogs have demonstrated a significant reduction in the production of key inflammatory cytokines. For instance, treatment of immune cells with certain pyrazole compounds has been shown to decrease the expression of interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). These cytokines are pivotal mediators of acute and chronic inflammation. The inhibitory effect of pyrazole derivatives on these molecules underscores their anti-inflammatory potential.
Below is a data table summarizing the observed effects of representative pyrazole compounds on cytokine production.
| Compound Class | Target Cell Line | Stimulant | Affected Cytokine | Observed Effect |
| Pyrazole Derivative A | Macrophages | LPS | TNF-α | Significant Decrease in mRNA and protein levels |
| Pyrazole Derivative B | Monocytes | Poly(I:C) | IL-6 | Dose-dependent inhibition of secretion |
| Pyrazole Derivative C | Dendritic Cells | R848 | IL-1β | Reduced gene expression |
This table is a composite representation based on findings from multiple studies on different pyrazole derivatives and is intended for illustrative purposes.
Effects on Antigen Presentation and Adaptive Immune System Activation
The innate immune response, modulated by compounds like this compound, plays a crucial role in shaping the subsequent adaptive immune response. A key link between these two arms of the immune system is the process of antigen presentation by antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages.
The maturation and activation of APCs are critical for initiating a robust T-cell response. This process involves the upregulation of Major Histocompatibility Complex (MHC) molecules, which present processed antigens to T-cells, and co-stimulatory molecules (e.g., CD80, CD86), which provide the necessary second signal for T-cell activation.
While direct evidence for this compound is not yet available, studies on other pyrazole-containing compounds suggest a potential influence on these processes. For example, by modulating the cytokine environment, pyrazole derivatives can indirectly affect the maturation state of APCs. A reduction in pro-inflammatory cytokines might lead to a more tolerogenic APC phenotype, which could be beneficial in autoimmune contexts. Conversely, some pyrazole derivatives have been shown to promote T-cell proliferation, suggesting a potential to enhance certain adaptive immune responses. The precise effect likely depends on the specific chemical structure of the pyrazole derivative and the immunological context.
Further research is necessary to elucidate the specific effects of this compound on APC function and the subsequent activation of T-cells, which would provide a more complete picture of its immunomodulatory profile.
Cellular and in Vitro Immunological Studies of 2 4 Bromo 1h Pyrazol 1 Yl Acetamide
Effects on Macrophage Activation and Function
Currently, there is a lack of specific published research detailing the direct effects of 2-(4-bromo-1H-pyrazol-1-yl)acetamide on macrophage activation and function. However, studies on other pyrazole (B372694) derivatives offer insights into potential mechanisms. For instance, certain novel pyrazole compounds have been shown to act as inhibitors of the NF-κB (nuclear factor kappa B) signaling pathway in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage-like cells. nih.gov This inhibition curtails the production of various pro-inflammatory cytokines. nih.gov
Another area of interest within the pyrazole class is the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. Some pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have demonstrated the ability to suppress the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in RAW264.7 cells, highlighting their anti-inflammatory potential at a cellular level. johnshopkins.edu These findings suggest that future studies on This compound could productively investigate its impact on these critical inflammatory mediators and pathways within macrophages.
Modulation of Dendritic Cell Maturation and Antigen-Presenting Capabilities
Specific data on the modulation of dendritic cell (DC) maturation and antigen-presenting capabilities by This compound are not available in the current scientific literature. Dendritic cells are crucial for initiating adaptive immune responses, and their maturation is a tightly regulated process. The innate immune system, which includes both macrophages and dendritic cells, relies on pattern recognition receptors like Toll-like receptors (TLRs) to detect microbial components and trigger an immune response. google.com
Research into other pyrazole derivatives has indicated that they can possess TLR inhibiting properties. google.com By inhibiting TLRs, such compounds could potentially influence the maturation of dendritic cells and their subsequent ability to present antigens to T cells, thereby modulating the adaptive immune response. google.com This presents a plausible avenue for future research into the specific effects of This compound on this critical immune cell population.
Analysis of Immune Cell Responses in Diverse Cultured Systems
Comprehensive analysis of the effects of This compound across a diverse range of cultured immune cell systems has yet to be reported. The existing body of research on pyrazole derivatives encompasses a variety of assays and cell types, providing a blueprint for future investigations. For example, the anti-inflammatory activity of different pyrazole derivatives has been evaluated through both in vitro and in vivo models, with some compounds showing significant edema inhibition. mdpi.com
Computational and Theoretical Investigations of 2 4 Bromo 1h Pyrazol 1 Yl Acetamide
Molecular Docking Studies with TLR Receptors and Related Proteins
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov In the context of 2-(4-bromo-1H-pyrazol-1-yl)acetamide, docking studies are instrumental in evaluating its binding affinity and interaction patterns with Toll-like Receptors (TLRs), which are key proteins in the innate immune system. nih.gov The TLR4/MD-2 complex, in particular, is a major target for small molecule inhibitors designed to treat inflammatory diseases. mdpi.com
Docking simulations of this compound into the binding pocket of the TLR4/MD-2 complex can reveal critical structural insights. The pyrazole (B372694) core, a common scaffold in TLR inhibitors, is expected to form key interactions. nih.gov The bromo-substituent on the pyrazole ring can influence binding through halogen bonding or by occupying a hydrophobic pocket. The acetamide (B32628) side chain provides hydrogen bond donors and acceptors, which can form stabilizing interactions with amino acid residues within the receptor's binding site.
Research on other pyrazole-based molecules has shown that specific interactions are crucial for inhibitory activity. For instance, studies have demonstrated that the location and nature of substituents on the pyrazole ring dramatically affect TLR inhibition. nih.gov An analysis of this compound would likely focus on identifying hydrogen bonds with residues such as Ser, Tyr, and Arg, and hydrophobic interactions within the MD-2 pocket, which are characteristic of known TLR4 antagonists. nih.gov The binding energy, calculated as a score (e.g., in kcal/mol), provides a quantitative estimate of the binding affinity.
Table 1: Hypothetical Molecular Docking Results for this compound with TLR4/MD-2
| Ligand | Binding Energy (kcal/mol) | Interacting Residues (Hypothetical) | Hydrogen Bond Distance (Å) |
| This compound | -8.2 | Tyr102, Ser120, Phe126, Arg90 | 2.1 (N-H...O=C of Tyr102) |
| Known Antagonist (e.g., Eritoran) | -7.3 | Tyr102, Arg90, Phe126, Lys122 | 2.3 (Phosphate...Arg90) |
Note: This table is illustrative and presents the type of data generated from molecular docking studies. The values are hypothetical and based on typical results seen in similar research. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis for TLR Inhibitory Potency
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov For a series of pyrazole derivatives, a QSAR study can be developed to predict their TLR inhibitory potency, often expressed as pIC₅₀ (the negative logarithm of the half-maximal inhibitory concentration). These models are built using a dataset of compounds with known activities and are crucial for optimizing lead compounds and designing new ones with enhanced potency. nih.gov
In a QSAR analysis for TLR inhibition, various molecular descriptors for this compound and related analogs would be calculated. These descriptors fall into several categories:
Electronic Descriptors: Such as dipole moment and partial charges, which are influenced by the electronegative bromine and oxygen atoms.
Steric Descriptors: Including molecular volume and surface area, which define the shape and size of the molecule.
Hydrophobic Descriptors: Like LogP, which quantifies the molecule's lipophilicity.
Topological Descriptors: Which describe the connectivity and branching of the molecule.
Studies on related inhibitors have shown that both electron-withdrawing and electron-donating groups can significantly impact activity, suggesting that electronic properties are key drivers of TLR interaction. nih.gov A QSAR model for pyrazole-based TLR inhibitors would likely highlight the importance of specific substitutions on the pyrazole ring and the nature of the side chain. The model could then be used to predict the pIC₅₀ of this compound and guide the synthesis of more potent derivatives.
Table 2: Illustrative QSAR Data for a Series of Pyrazole Analogs Targeting TLR4
| Compound | Molecular Weight | LogP | Dipole Moment (Debye) | Predicted pIC₅₀ |
| This compound | 218.04 | 0.85 | 3.5 | 6.8 |
| 2-(4-chloro-1H-pyrazol-1-yl)acetamide | 173.59 | 0.60 | 3.3 | 6.5 |
| 2-(1H-pyrazol-1-yl)acetamide | 125.13 | -0.20 | 2.9 | 5.9 |
| 2-(4-nitro-1H-pyrazol-1-yl)acetamide | 170.12 | 0.15 | 5.1 | 7.2 |
Note: This table is for illustrative purposes to demonstrate the principles of a QSAR study. The values are hypothetical.
Conformational Analysis and Molecular Dynamics Simulations of the Compound
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the compound's behavior within the receptor's binding site over time. nih.gov An MD simulation of the this compound-TLR4/MD-2 complex, typically run for nanoseconds, can assess the stability of the docked pose and reveal key dynamic interactions. researchgate.net
Conformational analysis, often a precursor to docking, identifies the low-energy, stable three-dimensional shapes of the molecule. For this compound, this involves understanding the rotational freedom around the single bonds of the acetamide side chain.
During an MD simulation, several parameters are analyzed:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and the protein backbone are monitored. A stable RMSD for the ligand indicates that it remains bound in a consistent conformation within the binding pocket. nih.gov
Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues, highlighting which parts of the protein interact most dynamically with the ligand.
Hydrogen Bond Analysis: The simulation tracks the formation and breakage of hydrogen bonds over time, confirming the stability of key interactions predicted by docking.
MD simulations can confirm whether the initial docking pose is maintained and can reveal conformational changes in the protein or ligand upon binding. researchgate.net For this compound, a simulation would provide insight into the stability of the hydrogen bonds formed by the acetamide group and the dynamic behavior of the bromo-substituted pyrazole ring within the hydrophobic pocket of MD-2.
Table 3: Typical Output Parameters from a Molecular Dynamics Simulation
| Simulation Parameter | Result (Hypothetical) | Interpretation |
| Average RMSD of Ligand | 1.5 Å | The ligand remains stably bound in its initial docked pose with minor fluctuations. |
| Average RMSD of Protein Backbone | 2.0 Å | The overall protein structure remains stable during the simulation. |
| Key Hydrogen Bond Occupancy | 85% (N-H...O=C of Tyr102) | The hydrogen bond is stable and present for a majority of the simulation time. |
| RMSF of Binding Site Residues | Low (< 1.0 Å) | The residues in the binding pocket are relatively rigid, indicating a tight binding interaction. |
Note: This table is illustrative of typical data obtained from MD simulations. The values are hypothetical.
Comparative Research and Future Directions for 2 4 Bromo 1h Pyrazol 1 Yl Acetamide
Comparison with Established TLR Inhibitors (e.g., Hydroxychloroquine) in Immunomodulatory Efficacy
Toll-like receptors (TLRs) are key components of the innate immune system, and their dysregulation is implicated in various autoimmune and inflammatory diseases. Hydroxychloroquine (B89500), a long-standing antimalarial and antirheumatic drug, is known to exert some of its immunomodulatory effects through the inhibition of endosomal TLRs, particularly TLR7 and TLR9. oup.comnih.govnih.gov
Evaluation of Efficacy and Selectivity Profiles
A direct comparative study on the immunomodulatory efficacy and TLR selectivity of 2-(4-bromo-1H-pyrazol-1-yl)acetamide against hydroxychloroquine is not extensively documented in publicly available research. However, a comparative analysis can be inferred based on the known mechanisms of each class of compounds.
Hydroxychloroquine's efficacy is linked to its ability to accumulate in lysosomes, leading to an increase in endosomal pH. nih.govnih.gov This change in pH can interfere with the processing of nucleic acid antigens and their subsequent recognition by TLR7 and TLR9. oup.comnih.gov Its selectivity is thus primarily directed towards these endosomal TLRs that recognize nucleic acids. nih.gov
For this compound, its potential as a TLR inhibitor would be predicated on the broader activities of pyrazole-based immunomodulators. Some pyrazole (B372694) derivatives have been shown to possess anti-inflammatory properties, which may involve the modulation of TLR signaling pathways. researchgate.netnih.gov However, the specific efficacy and selectivity profile of this compound on different TLRs remain to be elucidated through direct experimental investigation.
Table 1: Comparative Efficacy and Selectivity Profiles (Hypothetical)
| Feature | Hydroxychloroquine | This compound |
| Primary Target | Endosomal TLRs (TLR7, TLR9) oup.comnih.gov | To be determined |
| Reported Efficacy | Established in autoimmune diseases like SLE and RA nih.gov | Anti-inflammatory potential suggested by pyrazole class researchgate.netnih.gov |
| Selectivity | Selective for nucleic acid-sensing TLRs nih.gov | Unknown |
Analysis of Structural Differences and Mechanistic Implications
The structural disparity between the quinoline (B57606) ring of hydroxychloroquine and the pyrazole ring of this compound dictates their distinct physicochemical properties and potential mechanisms of action.
Hydroxychloroquine is a 4-aminoquinoline (B48711) with a basic side chain, which is crucial for its accumulation in acidic cellular compartments like lysosomes. nih.gov Its mechanism of TLR inhibition is largely attributed to this lysosomotropic property and its ability to directly bind to nucleic acids, thereby preventing their interaction with TLRs. oup.comnih.gov
In contrast, this compound features a five-membered pyrazole ring attached to an acetamide (B32628) group. The pyrazole ring is a versatile scaffold in medicinal chemistry, and its derivatives can interact with a variety of biological targets through different binding modes. mdpi.comnih.gov The mechanism of action for a pyrazole-based TLR inhibitor would likely not rely on the same lysosomotropic effect as hydroxychloroquine but rather on more specific interactions with the TLR protein or associated signaling molecules. The acetamide group could also play a significant role in forming hydrogen bonds and influencing the compound's solubility and pharmacokinetic properties. nih.gov
Table 2: Structural and Mechanistic Comparison
| Feature | Hydroxychloroquine | This compound |
| Core Scaffold | Quinoline | Pyrazole sigmaaldrich.comhit2lead.com |
| Key Functional Groups | Basic amino side chain | Acetamide, Bromo substituent sigmaaldrich.comhit2lead.com |
| Proposed Mechanism of TLR Inhibition | Endosomal pH modulation, Nucleic acid binding oup.comnih.gov | Likely direct protein interaction (Hypothetical) |
Potential for Scaffold Optimization and Lead Compound Development Based on the Compound
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it can serve as a template for designing ligands for a wide range of biological targets. nih.gov This inherent versatility makes this compound a promising starting point for scaffold optimization and lead compound development.
Strategies for optimization could include:
Scaffold Hopping: Replacing the pyrazole core with other five-membered heterocycles to explore new chemical space and potentially improve properties like solubility and metabolic stability. nih.govniper.gov.inrsc.org
Substitution Analysis: Modifying the substituents on the pyrazole ring. For instance, the bromo group at the 4-position could be replaced with other halogens or alkyl groups to fine-tune electronic properties and binding interactions. The acetamide side chain could also be altered to modulate potency and pharmacokinetic parameters. nih.gov
Structure-Activity Relationship (SAR) Studies: Systematic modifications to the molecule would allow for the development of a comprehensive SAR, guiding the design of more potent and selective analogs. nih.govnih.gov
Exploration of Unexplored Biological Activities and Novel Target Identification
Given the broad spectrum of biological activities reported for pyrazole derivatives, it is plausible that this compound possesses other therapeutic properties beyond potential immunomodulation. mdpi.comresearchgate.net Future research should aim to screen this compound against a diverse panel of biological targets to uncover any unexplored activities.
Potential areas for investigation include:
Anticancer Activity: Many pyrazole derivatives have demonstrated potent anticancer effects through various mechanisms. mdpi.comnih.govresearchgate.net
Antimicrobial Activity: The pyrazole nucleus is present in some antimicrobial agents. nih.govmdpi.com
Enzyme Inhibition: Pyrazoles are known to inhibit various enzymes, and identifying novel enzyme targets for this compound could open up new therapeutic avenues. mdpi.com
Advancements in Methodological Approaches for Research on Pyrazole-based Immunomodulators
The future of research into pyrazole-based immunomodulators like this compound will be heavily influenced by advancements in research methodologies.
Modern synthetic techniques such as microwave-assisted synthesis, multicomponent reactions, and flow chemistry can facilitate the rapid and efficient generation of diverse pyrazole libraries for high-throughput screening. researchgate.net
In terms of biological evaluation, the use of high-content screening, cell-based assays with genetically encoded reporters, and advanced in vivo imaging techniques will enable a more detailed and nuanced understanding of the compound's mechanism of action and its effects on the immune system. Furthermore, computational approaches like molecular docking and dynamics simulations can aid in predicting binding modes and guiding rational drug design. researchgate.net The use of 3D cell culture models can also provide more physiologically relevant data on the compound's efficacy. nih.gov
Q & A
Q. How can hydrolysis pathways be analyzed under varying pH conditions?
- Method :
- pH-Dependent Studies : Monitor degradation via HPLC at pH 2 (HCl) and pH 12 (NaOH) to identify hydrolysis products (e.g., acetic acid derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
